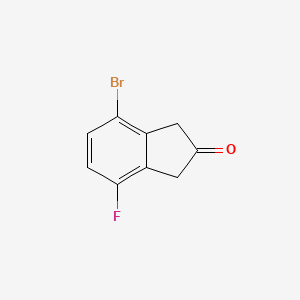![molecular formula C7H4BrFN2OS B12864445 2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B12864445.png)
2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of bromine, fluorine, and methoxy groups in its structure contributes to its unique chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine typically involves the cyclization of a pyridine derivative with a thiazole precursor. One common method involves the reaction of 1-(6-methoxypyridin-2-yl)-thiourea with lithium bromide and bromine in acetic acid, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The thiazole and pyridine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and methoxy groups can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-thiazolo[5,4-b]pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Bromo-6-methoxy-thiazolo[5,4-b]pyridine: Lacks the fluorine atom, which may affect its chemical and biological properties.
Uniqueness
2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine is unique due to the combination of bromine, fluorine, and methoxy groups in its structure. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H4BrFN2OS |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
2-bromo-6-fluoro-5-methoxy-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4BrFN2OS/c1-12-5-3(9)2-4-6(11-5)13-7(8)10-4/h2H,1H3 |
InChI Key |
CDBOODRFLFYLSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=N1)SC(=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


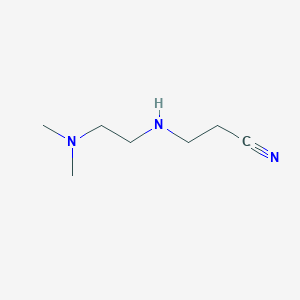
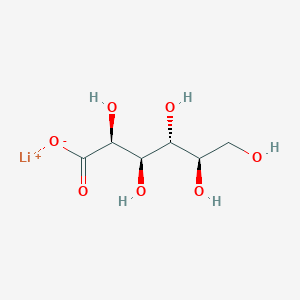

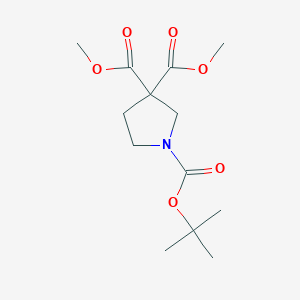
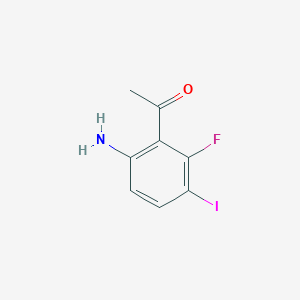

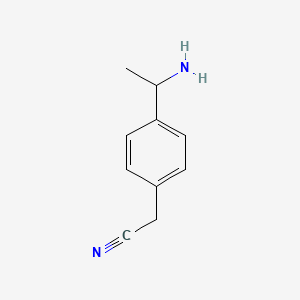
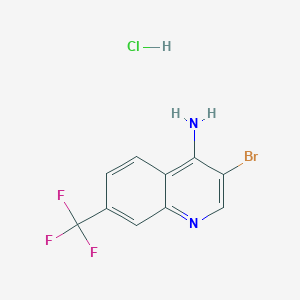
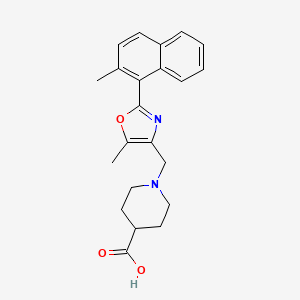
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
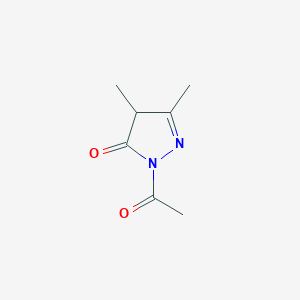

![Benzo[d]oxazole-2,6-dicarbonitrile](/img/structure/B12864439.png)
